molecular formula C10H13N3O2 B14479936 3-hydrazinyl-N-(3-methylphenyl)-3-oxopropanamide CAS No. 70793-51-0

3-hydrazinyl-N-(3-methylphenyl)-3-oxopropanamide

Cat. No.: B14479936
CAS No.: 70793-51-0
M. Wt: 207.23 g/mol
InChI Key: ZXAYPMCZCAPGHS-UHFFFAOYSA-N
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Description

3-hydrazinyl-N-(3-methylphenyl)-3-oxopropanamide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazine group (-NH-NH2) attached to a carbonyl group (C=O) and an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydrazinyl-N-(3-methylphenyl)-3-oxopropanamide typically involves the reaction of 3-methylbenzoyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 3-methylbenzoyl chloride in an organic solvent.
  • Add hydrazine hydrate dropwise to the solution while maintaining the temperature at around 0-5°C.
  • Allow the reaction mixture to warm to room temperature and then reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Wash the product with cold solvent and dry under vacuum.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-hydrazinyl-N-(3-methylphenyl)-3-oxopropanamide undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Formation of azo compounds (R-N=N-R’) or azoxy compounds (R-N(O)=N-R’).

    Reduction: Formation of alcohols (R-CH2OH) or amines (R-NH2).

    Substitution: Formation of nitro compounds (R-NO2) or halogenated compounds (R-X).

Scientific Research Applications

3-hydrazinyl-N-(3-methylphenyl)-3-oxopropanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-hydrazinyl-N-(3-methylphenyl)-3-oxopropanamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The aromatic ring and carbonyl group contribute to the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydrazinyl-N,N-dimethylaniline
  • 3-hydrazinyl-N-phenylpropanamide
  • 3-hydrazinyl-N-(4-methylphenyl)-3-oxopropanamide

Uniqueness

3-hydrazinyl-N-(3-methylphenyl)-3-oxopropanamide is unique due to the presence of the 3-methylphenyl group, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

CAS No.

70793-51-0

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

3-hydrazinyl-N-(3-methylphenyl)-3-oxopropanamide

InChI

InChI=1S/C10H13N3O2/c1-7-3-2-4-8(5-7)12-9(14)6-10(15)13-11/h2-5H,6,11H2,1H3,(H,12,14)(H,13,15)

InChI Key

ZXAYPMCZCAPGHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC(=O)NN

Origin of Product

United States

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